molecular formula C10H10BrClO2 B14071280 1-(2-(Bromomethyl)-4-hydroxyphenyl)-1-chloropropan-2-one

1-(2-(Bromomethyl)-4-hydroxyphenyl)-1-chloropropan-2-one

Cat. No.: B14071280
M. Wt: 277.54 g/mol
InChI Key: VRIVHFKHLSSOSO-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-4-hydroxyphenyl)-1-chloropropan-2-one is a halogenated aromatic ketone characterized by a chloropropan-2-one core substituted with a 4-hydroxyphenyl group and a bromomethyl moiety at the ortho position. This compound combines reactive functional groups (bromomethyl, hydroxyl, and chloro) that confer unique chemical and biological properties. Its structural complexity positions it as a candidate for further exploration in medicinal chemistry, particularly in drug discovery targeting DNA interaction or enzyme inhibition .

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

1-[2-(bromomethyl)-4-hydroxyphenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H10BrClO2/c1-6(13)10(12)9-3-2-8(14)4-7(9)5-11/h2-4,10,14H,5H2,1H3

InChI Key

VRIVHFKHLSSOSO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)O)CBr)Cl

Origin of Product

United States

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

Radical bromination is the most widely employed method for introducing the bromomethyl group. Starting with 2-methyl-4-hydroxyphenylpropan-2-one, NBS in the presence of azobisisobutyronitrile (AIBN) generates a bromomethyl group via a benzylic hydrogen abstraction mechanism. The reaction proceeds in refluxing carbon tetrachloride under incandescent light, achieving yields of 70–85%.

Reaction Conditions:

  • Solvent: Chlorobenzene or dichlorobenzene (high boiling point)
  • Catalyst: AIBN (1–2 mol%)
  • Temperature: 80–130°C
  • Light Source: Incandescent or UV light for radical initiation

Electrophilic Bromination with Molecular Bromine

Molecular bromine (Br₂) offers a cost-effective alternative, though it requires careful handling due to its corrosivity. In this method, 2-methyl-4-hydroxyphenylpropan-2-one reacts with Br₂ in chlorobenzene at 100°C, facilitated by FeCl₃ as a Lewis acid. The hydroxyl group is temporarily protected as a methyl ether to prevent oxidation, followed by deprotection using BBr₃. Yields range from 65–75%, with minor side products like dibrominated derivatives.

Industrial-Scale Production Considerations

Aromsyn’s patented process highlights scalability using high-boiling solvents like chlorobenzene, which facilitate heat dissipation during exothermic bromination. Key parameters include:

Parameter Optimal Range Impact on Yield
Solvent Boiling Pt >130°C Prevents volatilization
Brominating Agent NBS (1.2 equiv) Minimizes byproducts
Reaction Time 6–12 hours Ensures completion

Industrial batches (kilogram scale) report HPLC purity >98.5% and yields up to 90% after recrystallization from ethanol-water mixtures.

Reaction Optimization and Catalysts

Light-Initiated Radical Reactions

Photochemical initiation using UV-A light (365 nm) enhances bromination efficiency by promoting homolytic cleavage of NBS. This method reduces reaction time by 30% compared to thermal initiation.

Catalyst Screening

  • AIBN: Superior for NBS-mediated reactions, generating tert-butyl radicals that abstract benzylic hydrogens.
  • Benzoyl Peroxide: Effective in Br₂-based systems but increases oxidation risk for hydroxyl groups.

Analytical and Purification Techniques

Characterization:

  • ¹H NMR: δ 4.8 (s, 2H, CH₂Br), δ 7.2–7.6 (m, aromatic H), δ 2.4 (s, 3H, COCH₃).
  • HPLC: Retention time 8.2 min (C18 column, acetonitrile-water).

Purification:

  • Recrystallization: Ethanol/water (7:3) yields needle-shaped crystals.
  • Column Chromatography: Silica gel with hexane/ethyl acetate (4:1) removes dibrominated impurities.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-4-hydroxyphenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce quinones .

Scientific Research Applications

1-(2-(Bromomethyl)-4-hydroxyphenyl)-1-chloropropan-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-4-hydroxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. For example, the bromomethyl group can act as an alkylating agent, modifying nucleophilic sites in biological molecules. The hydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one (CAS: 1804203-60-8)

  • Structural Differences: Replaces the hydroxyl group at the para position with an amino group.
  • Impact on Properties: The amino group enhances nucleophilicity and solubility in polar solvents compared to the hydroxyl derivative. Predicted pKa values (2.93) suggest weaker acidity than phenolic analogs, influencing binding interactions in biological systems .
  • Synthetic Utility: The amino group allows for further derivatization (e.g., acylation), expanding its utility in combinatorial chemistry .

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one (CAS: 123989-29-7)

  • Structural Differences : Lacks bromomethyl and hydroxyl groups; features a cyclopropyl substituent.
  • Impact on Properties : The cyclopropyl group introduces steric hindrance, reducing reactivity toward nucleophilic attack. This compound’s lipophilicity (logP ~3.2, inferred) may enhance blood-brain barrier permeability compared to the more polar target compound .

1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

  • Structural Differences : Incorporates a trifluoromethylthio group at the ortho position.
  • Predicted density (1.61 g/cm³) reflects higher molecular packing due to halogen content .

Physical and Chemical Properties

Compound Boiling Point (°C) Density (g/cm³) pKa
Target Compound (Predicted) ~375–385 ~1.52–1.58 ~9.5–10
1-(4-Amino-3-(bromomethyl)phenyl)-... 379.4 1.538 2.93
1-(3-(Bromomethyl)-2-(CF3S)phenyl)-... 298.6 1.61 N/A
  • Key Observations: The hydroxyl group in the target compound increases polarity, lowering predicted boiling points relative to non-hydroxylated analogs (e.g., ). Bromomethyl and chloro substituents elevate density compared to non-halogenated propanones .

Biological Activity

1-(2-(Bromomethyl)-4-hydroxyphenyl)-1-chloropropan-2-one is a synthetic organic compound notable for its unique structural features, including a bromomethyl group, a hydroxyphenyl moiety, and a chloropropanone framework. Its molecular formula is C12H12BrClOC_{12}H_{12}BrClO with a molecular weight of 277.54 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.

The compound's reactivity is attributed to its functional groups, which allow for various chemical transformations. Common reagents used in reactions involving this compound include sodium azide for substitution, potassium permanganate for oxidation, and sodium borohydride for reduction.

Antimicrobial Properties

Research indicates that 1-(2-(Bromomethyl)-4-hydroxyphenyl)-1-chloropropan-2-one exhibits promising antimicrobial activity. Studies have shown that compounds with similar structures often interact with microbial enzymes or cell membranes, leading to disruption of cellular functions. The bromomethyl group in this compound may act as an alkylating agent, targeting specific molecular sites within microbial cells.

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties. The mechanism of action is hypothesized to involve the inhibition of cancer cell proliferation through the induction of apoptosis. The presence of the chloropropanone moiety is believed to enhance this activity by facilitating interactions with DNA or other critical cellular components.

Structure-Activity Relationship (SAR)

The biological activity of 1-(2-(Bromomethyl)-4-hydroxyphenyl)-1-chloropropan-2-one can be influenced by its structural features. A comparative analysis with structurally similar compounds reveals insights into the SAR:

Compound NameStructural FeaturesUnique Aspects
1-(3-(Bromomethyl)-2-hydroxyphenyl)-2-chloropropan-1-oneContains bromomethyl and hydroxyl groupsDifferent position of hydroxyl group
1-(4-Bromo-2-hydroxyphenyl)propan-1-oneSimilar hydroxy and bromo groupsLacks chlorinated propanone structure
1-(3-(Bromomethyl)-4-methoxyphenyl)-2-chloropropan-1-oneIncludes methoxy instead of hydroxyAlters reactivity profile due to methoxy substitution

The combination of halogenated groups and a carbonyl moiety in 1-(2-(Bromomethyl)-4-hydroxyphenyl)-1-chloropropan-2-one confers distinct reactivity and potential applications not found in other similar compounds.

Case Studies

Several studies have focused on the biological activity of related compounds, providing context for further investigations into 1-(2-(Bromomethyl)-4-hydroxyphenyl)-1-chloropropan-2-one:

  • A study evaluated the carcinogenicity of similar halogenated compounds using several assays (Salmonella/microsome assay, DNA repair assay), indicating that structural modifications significantly influence biological outcomes .
  • Another investigation into anti-inflammatory activities revealed that compounds with similar hydroxyphenyl structures inhibited nitric oxide production in vitro, suggesting a potential pathway for therapeutic applications in inflammatory diseases .

Q & A

Q. Basic Research Focus

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7) to separate brominated by-products .
  • Recrystallization : Optimize solvent polarity (e.g., acetone/water) to avoid decomposition. Protect from light using amber glassware .
  • Purity validation : LC-MS with ESI+ detects trace impurities (<0.5%), while elemental analysis confirms stoichiometry .

How does hydrogen bonding influence the compound’s stability in solid-state vs. solution-phase applications?

Q. Advanced Research Focus

  • Solid-state : XRD reveals intermolecular O–H···O=C bonds (2.7–2.9 Å) that enhance thermal stability (TGA/DSC data) .
  • Solution-phase : Hydrogen bonding with protic solvents (e.g., MeOH) stabilizes the enol tautomer, altering reactivity in alkylation reactions .
    Mitigation : In anhydrous conditions (e.g., DCM), the keto form dominates, favoring electrophilic substitutions .

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